Ethyl 2-(2,6-dichlorophenyl)acetate

Description

BenchChem offers high-quality Ethyl 2-(2,6-dichlorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,6-dichlorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

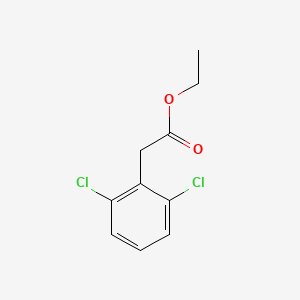

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,6-dichlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIULTZDJYYIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(2,6-dichlorophenyl)acetate chemical properties

An In-depth Technical Guide on the Chemical Properties of Ethyl 2-(2,6-dichlorophenyl)acetate

Introduction

Ethyl 2-(2,6-dichlorophenyl)acetate is a halogenated aromatic compound with applications as a useful research chemical and as an impurity in the synthesis of certain pharmaceutical compounds.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Ethyl 2-(2,6-dichlorophenyl)acetate are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(2,6-dichlorophenyl)acetate | [2] |

| Synonyms | (2,6-Dichlorophenyl)acetic acid ethyl ester, Ethyl 2,6-Dichlorobenzeneacetate, Guanfacine Impurity 6 | [2][3] |

| CAS Number | 90793-64-9 | [2][3] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [2][3][4] |

| Molecular Weight | 233.09 g/mol | [2][3][4] |

| InChI | InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | [2][3] |

| InChIKey | XIIULTZDJYYIKR-UHFFFAOYSA-N | [2][4] |

| SMILES | CCOC(=O)CC1=C(C=CC=C1Cl)Cl | [2][3] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Physical Form | Solid, Low Melting Solid, Neat | [1][4] |

| Melting Point | >33.0°C | [5] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly) | [5] |

| Storage Temperature | Refrigerator, under inert atmosphere | [5] |

Chemical Synthesis and Reactivity

Synthesis

Ethyl 2-(2,6-dichlorophenyl)acetate is typically synthesized via the esterification of 2,6-dichlorophenylacetic acid. The precursor, 2,6-dichlorophenylacetic acid, can be prepared through various methods, including the hydrolysis of (2,6-dichloro-phenyl)-acetonitrile.[6]

Experimental Protocol: Esterification of 2,6-Dichlorophenylacetic Acid

This protocol describes a general procedure for the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate from its corresponding carboxylic acid.

-

Materials:

-

2,6-Dichlorophenylacetic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated) or another suitable acid catalyst (e.g., thionyl chloride)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorophenylacetic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[7]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(2,6-dichlorophenyl)acetate.

-

The crude product can be further purified by distillation under reduced pressure or column chromatography.

-

Reactivity and Stability

-

Stability: The compound is stable under normal storage conditions.[8] It is recommended to store it in a refrigerator under an inert atmosphere.[5]

-

Hazardous Reactions: No known hazardous reactions have been reported under normal conditions of use.[9]

-

Conditions to Avoid: Specific conditions to avoid are not extensively documented, but as a general precaution for organic esters, strong oxidizing agents and strong bases should be avoided.[9]

Safety Information

Based on safety data for similar compounds, Ethyl 2-(2,6-dichlorophenyl)acetate may cause skin and eye irritation.[9] It is advised to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9]

Visualizations

Diagram 1: Synthesis Workflow

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(2,6-Dichlorophenyl)acetate | LGC Standards [lgcstandards.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. ethyl 2-(2,6-dichlorophenyl)acetate CAS#: [m.chemicalbook.com]

- 6. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

An In-depth Technical Guide to Ethyl 2-(2,6-dichlorophenyl)acetate

CAS Number: 90793-64-9

This technical guide provides a comprehensive overview of Ethyl 2-(2,6-dichlorophenyl)acetate, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectroscopic characterization, and applications.

Chemical and Physical Properties

Ethyl 2-(2,6-dichlorophenyl)acetate is a halogenated benzene derivative with the molecular formula C₁₀H₁₀Cl₂O₂.[1] It is also known by other names, including (2,6-Dichlorophenyl)acetic acid ethyl ester and Ethyl 2,6-Dichlorobenzeneacetate.[1] The presence of two chlorine atoms on the phenyl ring significantly influences its reactivity and physical properties.

Table 1: Physicochemical Properties of Ethyl 2-(2,6-dichlorophenyl)acetate

| Property | Value | Reference(s) |

| CAS Number | 90793-64-9 | [1] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |

| Molecular Weight | 233.09 g/mol | [1] |

| Physical Form | Solid, Low Melting Solid | [2] |

| Purity | ≥99.0% | [2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly) | [3] |

| InChI Key | XIIULTZDJYYIKR-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The primary synthetic route to Ethyl 2-(2,6-dichlorophenyl)acetate is through the esterification of 2-(2,6-dichlorophenyl)acetic acid.

Experimental Protocol: Esterification of 2-(2,6-dichlorophenyl)acetic acid

This protocol is based on general esterification procedures and information gleaned from related syntheses.

Materials:

-

2-(2,6-dichlorophenyl)acetic acid

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2,6-dichlorophenyl)acetic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-(2,6-dichlorophenyl)acetate.

Purification: The crude product can be purified by silica gel column chromatography, typically using a solvent system such as a mixture of ethyl acetate and hexane.[4]

Diagram 1: Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate

Caption: Esterification of 2-(2,6-dichlorophenyl)acetic acid.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for Ethyl 2-(2,6-dichlorophenyl)acetate

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Triplet corresponding to the methyl protons (-CH₃) of the ethyl group.- Quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.- Singlet for the methylene protons (-CH₂-) adjacent to the phenyl ring.- Multiplets for the aromatic protons. |

| ¹³C NMR | - Signal for the methyl carbon of the ethyl group.- Signal for the methylene carbon of the ethyl group.- Signal for the methylene carbon adjacent to the phenyl ring.- Signals for the aromatic carbons (quaternary and protonated).- Signal for the carbonyl carbon (C=O) of the ester. |

| IR (cm⁻¹) | - C-H stretching (aliphatic and aromatic).- Strong C=O stretching of the ester group (typically ~1735-1750 cm⁻¹).- C-O stretching of the ester group.- C-Cl stretching. |

| Mass Spec (m/z) | - Molecular ion peak (M⁺) at approximately 232/234/236 due to chlorine isotopes.- Fragmentation peaks corresponding to the loss of the ethoxy group (-OCH₂CH₃) and other fragments. |

Applications in Drug Development

Ethyl 2-(2,6-dichlorophenyl)acetate serves as a crucial building block in the synthesis of various pharmaceutically active molecules.

Intermediate in Non-Steroidal Anti-Inflammatory Drug (NSAID) Synthesis

This compound is a key precursor in the industrial synthesis of diclofenac, a widely used NSAID. The synthesis involves the reaction of Ethyl 2-(2,6-dichlorophenyl)acetate with other reagents to form the final diclofenac molecule.

Precursor for Kinase Inhibitors

The 2,6-dichlorophenyl moiety is a common feature in many kinase inhibitors. Ethyl 2-(2,6-dichlorophenyl)acetate can be utilized as a starting material to introduce this structural motif into more complex molecules designed to target specific protein kinases involved in signaling pathways related to cancer and other diseases. For instance, derivatives of 2-(2,6-dichlorophenyl)acetic acid are used in the synthesis of potent, orally active Src kinase inhibitors.

Diagram 2: General Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow from the core intermediate.

Potential Biological Activities

While primarily used as a synthetic intermediate, the structural motifs within Ethyl 2-(2,6-dichlorophenyl)acetate suggest potential, albeit likely modest, biological activities.

-

Anti-inflammatory Activity: The dichlorophenylacetic acid moiety is the core of diclofenac, a potent COX inhibitor. It is plausible that the ethyl ester may exhibit some level of anti-inflammatory properties by interacting with cyclooxygenase enzymes.

-

Antimicrobial Activity: Dichloro-substituted aromatic compounds have been investigated for their antimicrobial properties. The dichloroacetyl group, in particular, is a key functional group in the antibiotic chloramphenicol and has been incorporated into other molecules to enhance their antimicrobial effects.[5]

It is important to note that the biological activities of Ethyl 2-(2,6-dichlorophenyl)acetate itself are not well-documented in peer-reviewed literature, and its primary value lies in its role as a precursor to more potent and specific therapeutic agents.

Conclusion

Ethyl 2-(2,6-dichlorophenyl)acetate is a valuable and versatile intermediate for the pharmaceutical industry. Its well-defined chemical properties and reactivity make it an essential starting material for the synthesis of a range of drugs, most notably the NSAID diclofenac and various kinase inhibitors. Further research into the direct biological activities of this compound and its simple derivatives could potentially uncover new therapeutic applications. This guide provides a foundational understanding of this important chemical entity for professionals engaged in drug discovery and development.

References

- 1. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2-(2,6-dichlorophenyl)acetate

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental protocols for Ethyl 2-(2,6-dichlorophenyl)acetate, a chemical compound of interest in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

Ethyl 2-(2,6-dichlorophenyl)acetate is an ester derivative of (2,6-dichlorophenyl)acetic acid. Its structure consists of a central phenyl ring substituted with two chlorine atoms at positions 2 and 6. An ethyl acetate group is attached to this phenyl ring via a methylene bridge.

Quantitative Data Summary

The key physicochemical properties of Ethyl 2-(2,6-dichlorophenyl)acetate are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₀Cl₂O₂[1][2][3] |

| Molecular Weight | 233.09 g/mol [1][2][3] |

| CAS Number | 90793-64-9[2] |

| Appearance | Solid, Low Melting Solid[3] |

| IUPAC Name | ethyl 2-(2,6-dichlorophenyl)acetate[1] |

| SMILES | CCOC(=O)CC1=C(C=CC=C1Cl)Cl[1] |

| InChI Key | XIIULTZDJYYIKR-UHFFFAOYSA-N[1][3] |

Experimental Protocols

Detailed methodologies for the synthesis of the precursor, 2,6-dichlorophenylacetic acid, and a representative analytical workflow for the title compound are provided below.

Synthesis of Precursor: 2,6-Dichlorophenylacetic Acid

A common route to Ethyl 2-(2,6-dichlorophenyl)acetate involves the synthesis of its precursor acid, 2,6-dichlorophenylacetic acid, followed by esterification. One documented method involves the hydrolysis of (2,6-dichloro-phenyl)-acetonitrile.[4]

Materials:

-

(2,6-dichloro-phenyl)-acetonitrile

-

Ethanol (EtOH)

-

Water (H₂O)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Chloroform (CHCl₃)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of (2,6-dichloro-phenyl)-acetonitrile (18.6 g, 100 mmol) is prepared in a mixture of ethanol (40 mL) and water (50 mL).[4]

-

Potassium hydroxide (30 g) is added to the solution.[4]

-

The mixture is heated to 80°C and maintained for 20 hours to facilitate hydrolysis.[4]

-

After cooling, the reaction mixture is quenched with HCl until the pH reaches 3.[4]

-

The product is extracted from the aqueous layer using chloroform (5 x 50 mL).[4]

-

The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is evaporated to yield (2,6-dichloro-phenyl)-acetic acid.[4]

Esterification to the final product can then be achieved via standard methods, such as Fischer esterification with ethanol in the presence of a catalytic amount of strong acid.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A representative method for the analysis and quantification of Ethyl 2-(2,6-dichlorophenyl)acetate can be adapted from established protocols for similar volatile organic compounds.[5][6] Gas chromatography coupled with a mass spectrometer detector is a highly selective and sensitive technique for this purpose.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary Column: DB-1 (100% dimethylpolysiloxane), 30 m length, 0.32 mm I.D., 1.0 µm film thickness (or equivalent)[6]

-

Carrier Gas: Helium or Nitrogen

Sample Preparation:

-

Prepare a stock solution of Ethyl 2-(2,6-dichlorophenyl)acetate in a suitable solvent, such as n-hexane.[6]

-

Create a series of calibration standards by serially diluting the stock solution.

-

Dissolve the sample containing the analyte in the chosen solvent to a known concentration.

GC Conditions (Representative):

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

Injection Mode: Split (e.g., 2:1 ratio)[6]

-

Injection Volume: 1-2 µL[6]

Data Analysis:

-

The retention time of the analyte peak in the sample chromatogram should match that of the standard.

-

For MS detection, the obtained mass spectrum of the analyte should be compared with a reference spectrum for confirmation.

-

Quantification is achieved by constructing a calibration curve from the peak areas of the standards and determining the concentration in the sample from this curve.

Visualized Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of 2,6-dichlorophenylacetic acid, the key precursor to the title compound.

Caption: Workflow for the synthesis and purification of 2,6-dichlorophenylacetic acid.

References

- 1. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(2,6-Dichlorophenyl)acetate | LGC Standards [lgcstandards.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. env.go.jp [env.go.jp]

- 6. Bot Verification [rasayanjournal.co.in]

Technical Guide: Ethyl 2-(2,6-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,6-dichlorophenyl)acetate is a halogenated aromatic carboxylic acid ester. Its chemical structure and properties make it a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role as a key intermediate in the synthesis of the pharmaceutical agent Guanfacine.

Chemical Identity and Physical Properties

This section summarizes the key identifiers and physicochemical properties of Ethyl 2-(2,6-dichlorophenyl)acetate.

Identifiers and Molecular Details

| Parameter | Value | Reference(s) |

| IUPAC Name | ethyl 2-(2,6-dichlorophenyl)acetate | [1] |

| Synonyms | (2,6-Dichlorophenyl)acetic acid ethyl ester, Ethyl 2,6-Dichlorobenzeneacetate, Guanfacine Impurity 6 | [1] |

| CAS Number | 90793-64-9 | [2] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |

| Molecular Weight | 233.09 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CC1=C(C=CC=C1Cl)Cl | [1] |

| InChI Key | XIIULTZDJYYIKR-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Reference(s) |

| Physical Form | Solid, Low Melting Solid | [2] |

| Melting Point | >33.0°C | [3] |

| Boiling Point | Data not available | |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly) | [3] |

Synthesis

The primary route for the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2,6-dichlorophenylacetic acid, with ethanol in the presence of an acid catalyst.

Synthesis of Precursor: 2,6-Dichlorophenylacetic Acid

Several methods for the synthesis of 2,6-dichlorophenylacetic acid have been reported. One common method involves the chlorination of 2,6-dichlorotoluene to yield 2,6-dichlorobenzyl chloride, followed by reaction with potassium cyanide to form 2,6-dichlorobenzyl cyanide, which is then hydrolyzed to the desired carboxylic acid.[4]

Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the Fischer esterification of 2,6-dichlorophenylacetic acid to yield Ethyl 2-(2,6-dichlorophenyl)acetate.

Materials:

-

2,6-Dichlorophenylacetic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a solution of 2,6-dichlorophenylacetic acid in a large excess of absolute ethanol, cautiously add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude ester can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[5]

Spectroscopic Data (Predicted)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ | |

| ~4.00 | Singlet | 2H | Ar-CH₂ -C=O | |

| 7.20 - 7.40 | Multiplet | 3H | Aromatic Protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ | |

| ~61 | -O-C H₂-CH₃ | |

| ~40 | Ar-C H₂-C=O | |

| ~128 - 135 | Aromatic Carbons | |

| ~170 | C =O |

| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Functional Group |

| ~1735 | C=O (Ester) Stretch | |

| ~1200 | C-O (Ester) Stretch | |

| ~3000 | C-H (Aromatic and Aliphatic) Stretch | |

| ~750 - 800 | C-Cl Stretch |

| Mass Spectrometry | Predicted m/z | Fragment |

| 232/234/236 | [M]⁺ (Isotopic pattern for 2 Cl atoms) | |

| 187/189/191 | [M - OCH₂CH₃]⁺ | |

| 159/161 | [M - COOCH₂CH₃]⁺ |

Role in Drug Development: Synthesis of Guanfacine

Ethyl 2-(2,6-dichlorophenyl)acetate is a crucial intermediate in the synthesis of Guanfacine, a selective alpha-2A adrenergic receptor agonist used for the treatment of hypertension and attention deficit hyperactivity disorder (ADHD).[6][7]

The synthesis involves the condensation of Ethyl 2-(2,6-dichlorophenyl)acetate with guanidine to form Guanfacine.

Biological Activity

Currently, there is no publicly available data to suggest that Ethyl 2-(2,6-dichlorophenyl)acetate possesses significant biological activity itself. Its primary role in the context of drug development is as a synthetic intermediate for the construction of the active pharmaceutical ingredient, Guanfacine.

Conclusion

Ethyl 2-(2,6-dichlorophenyl)acetate is a well-defined chemical entity with established physical and chemical properties. While detailed experimental spectroscopic data is not widely published, its characteristics can be reliably predicted. The compound's significance lies in its role as a key building block in the synthesis of the commercially important drug, Guanfacine. This guide provides a foundational understanding for researchers and professionals working in the fields of organic synthesis and drug development.

References

- 1. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. ethyl 2-(2,6-dichlorophenyl)acetate CAS#: [m.chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. KR100249134B1 - New process for preparing 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid - Google Patents [patents.google.com]

- 6. Synthetic Methods of Guanfacine hydrochloride - Chempedia - LookChem [lookchem.com]

- 7. WO2011033296A1 - Prodrugs of guanfacine - Google Patents [patents.google.com]

Spectral Analysis of Ethyl 2-(2,6-dichlorophenyl)acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for Ethyl 2-(2,6-dichlorophenyl)acetate. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this document focuses on predicted spectral characteristics derived from the analysis of structurally similar compounds. It also outlines standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

Ethyl 2-(2,6-dichlorophenyl)acetate is a halogenated aromatic carboxylic acid ester. Its chemical structure consists of a 2,6-dichlorophenyl ring attached to an ethyl acetate group via a methylene bridge.

Molecular Formula: C₁₀H₁₀Cl₂O₂[1]

Molecular Weight: 233.09 g/mol [1]

Predicted Spectral Data

The following tables summarize the anticipated ¹H NMR and ¹³C NMR chemical shifts and expected mass spectrometry fragmentation patterns for Ethyl 2-(2,6-dichlorophenyl)acetate. These predictions are based on established principles of NMR and MS, and by analogy to structurally related molecules.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-(2,6-dichlorophenyl)acetate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (Aromatic) | ~ 4.0 | Singlet (s) | 2H |

| -O-CH₂- (Ethyl) | ~ 4.2 | Quartet (q) | 2H |

| Ar-H | ~ 7.2 - 7.4 | Multiplet (m) | 3H |

| -CH₃ (Ethyl) | ~ 1.3 | Triplet (t) | 3H |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(2,6-dichlorophenyl)acetate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~ 170 |

| Aromatic C-Cl | ~ 135 |

| Aromatic C-H | ~ 128 - 130 |

| Aromatic C (quaternary) | ~ 132 |

| -O-CH₂- (Ethyl) | ~ 61 |

| -CH₂- (Aromatic) | ~ 45 |

| -CH₃ (Ethyl) | ~ 14 |

Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation for Ethyl 2-(2,6-dichlorophenyl)acetate

| m/z | Proposed Fragment |

| 232/234/236 | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl) |

| 187/189/191 | [M - OCH₂CH₃]⁺ |

| 159/161 | [M - COOCH₂CH₃]⁺ |

| 124/126 | [C₆H₃Cl₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for a compound such as Ethyl 2-(2,6-dichlorophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of Ethyl 2-(2,6-dichlorophenyl)acetate would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 240 ppm) would be used. Proton decoupling techniques, such as broadband decoupling, would be employed to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectral data would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent like methanol or ethyl acetate would be prepared.

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV is a common technique for this type of molecule.

-

Analysis: The instrument would be set to scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-300).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of a synthesized organic compound like Ethyl 2-(2,6-dichlorophenyl)acetate.

References

Unveiling the Biological Potential of Ethyl 2-(2,6-dichlorophenyl)acetate: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Ethyl 2-(2,6-dichlorophenyl)acetate is a chlorinated phenylacetic acid ester. Structurally, it is recognized as a derivative of 2-(2,6-dichlorophenyl)acetic acid and an ethyl ester. This compound is primarily documented as a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry as a precursor and a process-related impurity in the manufacturing of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] Given its structural relationship to diclofenac, Ethyl 2-(2,6-dichlorophenyl)acetate holds potential for similar biological activities, particularly in the realms of anti-inflammatory and antimicrobial research.[1] This technical guide provides an in-depth overview of its potential biological activities, detailed experimental protocols for their evaluation, and insights into the possible molecular mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 2-(2,6-dichlorophenyl)acetate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 90793-64-9 | [2] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [2] |

| Molecular Weight | 233.09 g/mol | [2] |

| Physical State | Yellow oil | [1] |

| IUPAC Name | ethyl 2-(2,6-dichlorophenyl)acetate | [2] |

| Synonyms | (2,6-Dichlorophenyl)acetic acid ethyl ester, Ethyl 2,6-Dichlorobenzeneacetate | [2] |

Potential Biological Activities and Mechanisms of Action

While specific experimental data for Ethyl 2-(2,6-dichlorophenyl)acetate is limited in publicly available literature, its structural analogy to diclofenac suggests several potential biological activities.

Anti-inflammatory Activity

The primary hypothesized mechanism of action for the anti-inflammatory effects of Ethyl 2-(2,6-dichlorophenyl)acetate is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting these enzymes, the compound could effectively reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.

Antimicrobial Activity

Preliminary indications suggest that Ethyl 2-(2,6-dichlorophenyl)acetate may possess antimicrobial properties.[1] The proposed mechanisms could involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. The lipophilic nature of the compound, conferred by the ethyl group and dichlorinated phenyl ring, might facilitate its passage through the lipid-rich cell membranes of microorganisms.

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the biological activity of Ethyl 2-(2,6-dichlorophenyl)acetate is not available. The following table highlights the key parameters for which experimental data is needed to fully characterize its biological profile.

| Activity | Parameter | Value |

| Anti-inflammatory | COX-1 IC₅₀ | Data not available |

| COX-2 IC₅₀ | Data not available | |

| Antimicrobial | MIC vs. Staphylococcus aureus | Data not available |

| MIC vs. Escherichia coli | Data not available | |

| MIC vs. Candida albicans | Data not available | |

| Cytotoxicity | IC₅₀ (e.g., on HepG2 cells) | Data not available |

Detailed Experimental Protocols

To facilitate further research into the biological activities of Ethyl 2-(2,6-dichlorophenyl)acetate, detailed protocols for key in vitro assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Co-factors (e.g., hematin, glutathione)

-

Test compound (Ethyl 2-(2,6-dichlorophenyl)acetate) dissolved in DMSO

-

Positive control (e.g., indomethacin, celecoxib)

-

96-well microplate

-

ELISA kit for Prostaglandin E₂ (PGE₂) or LC-MS/MS system

Procedure:

-

Prepare working solutions of COX-1 and COX-2 enzymes in cold assay buffer.

-

Prepare serial dilutions of the test compound and positive control in DMSO.

-

To each well of a 96-well plate, add the assay buffer, co-factors, and either the test compound, positive control, or DMSO (vehicle control).

-

Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit or by LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic or antifungal)

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

-

In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.

-

Further dilute the inoculum in broth to achieve the final desired cell concentration.

-

Inoculate each well of the microplate with the diluted microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Ethyl 2-(2,6-dichlorophenyl)acetate presents an intriguing subject for further pharmacological investigation. Its structural similarity to diclofenac strongly suggests potential anti-inflammatory properties, likely mediated through the inhibition of COX enzymes. Furthermore, preliminary suggestions of antimicrobial activity warrant a more thorough investigation.

The lack of concrete quantitative data for its biological activities represents a significant research gap. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the anti-inflammatory, antimicrobial, and cytotoxic profiles of this compound. Future studies should focus on determining the IC₅₀ values for COX-1 and COX-2 inhibition, establishing the MICs against a panel of clinically relevant microorganisms, and assessing its in vitro cytotoxicity. Such data will be crucial in determining whether Ethyl 2-(2,6-dichlorophenyl)acetate or its derivatives could be viable candidates for further drug development.

References

Investigating the Mechanism of Action of Ethyl 2-(2,6-dichlorophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2,6-dichlorophenyl)acetate is a synthetic organic compound with a chemical structure that suggests potential anti-inflammatory properties. Due to a lack of direct studies on its mechanism of action, this technical guide proposes a well-founded hypothesis: Ethyl 2-(2,6-dichlorophenyl)acetate functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, 2-(2,6-dichlorophenyl)acetic acid. This active form is hypothesized to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This guide provides a comprehensive overview of this proposed mechanism, supported by indirect evidence from related non-steroidal anti-inflammatory drugs (NSAIDs), and outlines detailed experimental protocols to rigorously test this hypothesis.

Proposed Mechanism of Action: A Prodrug Approach to COX Inhibition

The core hypothesis is that Ethyl 2-(2,6-dichlorophenyl)acetate is biologically inactive in its ester form. Upon administration, it is proposed to be metabolized by esterases, primarily in the liver and blood, to yield 2-(2,6-dichlorophenyl)acetic acid. This carboxylic acid metabolite is the putative active agent.

The structural similarity of 2-(2,6-dichlorophenyl)acetic acid to established NSAIDs, such as diclofenac, strongly suggests that its mechanism of action involves the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting COX enzymes, 2-(2,6-dichlorophenyl)acetic acid would reduce the production of prostaglandins, thereby mitigating the inflammatory response.

Many NSAIDs are formulated as ester prodrugs to enhance their oral bioavailability and reduce gastric irritation associated with the free carboxylic acid group. The hydrolysis of these esters in vivo is a common and well-documented activation pathway.[1][2][3]

Signaling Pathway and Experimental Workflow

To visually represent the proposed mechanism and the necessary experimental validation, the following diagrams are provided.

Caption: Proposed mechanism of action for Ethyl 2-(2,6-dichlorophenyl)acetate.

References

Ethyl 2-(2,6-dichlorophenyl)acetate: A Comprehensive Technical Guide for its Application as a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2,6-dichlorophenyl)acetate is a crucial chemical intermediate, primarily utilized in the synthesis of a variety of pharmacologically active compounds. Its structural features, particularly the sterically hindered and electron-deficient phenyl ring, make it a valuable precursor for molecules targeting specific biological pathways. This technical guide provides an in-depth overview of the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate, its conversion to the corresponding carboxylic acid, and its subsequent use in amide bond formation to generate advanced pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

Ethyl 2-(2,6-dichlorophenyl)acetate is a stable compound under standard laboratory conditions. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 90793-64-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |

| Molecular Weight | 233.09 g/mol | [1] |

| Appearance | Solid, Low Melting Solid | |

| IUPAC Name | ethyl 2-(2,6-dichlorophenyl)acetate | [1] |

| Synonyms | (2,6-Dichlorophenyl)acetic acid ethyl ester, Ethyl 2,6-dichlorobenzeneacetate | [1][2] |

Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate

Two primary synthetic routes are commonly employed for the preparation of Ethyl 2-(2,6-dichlorophenyl)acetate: Fischer esterification of 2,6-dichlorophenylacetic acid and alcoholysis of 2,6-dichlorophenylacetonitrile.

Method 1: Fischer Esterification of 2,6-Dichlorophenylacetic Acid

This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[3][4]

Reaction Scheme:

Caption: Fischer Esterification Synthesis Route.

Experimental Protocol:

-

To a solution of 2,6-dichlorophenylacetic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Ethyl 2-(2,6-dichlorophenyl)acetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity | >98% (by GC) |

Method 2: Alcoholysis of 2,6-Dichlorophenylacetonitrile

This method provides an alternative route starting from the corresponding nitrile.

Reaction Scheme:

Caption: Alcoholysis Synthesis Route.

Experimental Protocol:

-

Suspend 2,6-dichlorophenylacetonitrile (1.0 eq) in a mixture of ethanol (10 volumes) and water (1-2 volumes).

-

Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution for 1-2 hours, maintaining the temperature below 10 °C. Alternatively, add concentrated sulfuric acid (2-3 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture onto crushed ice and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to yield Ethyl 2-(2,6-dichlorophenyl)acetate.

| Parameter | Value |

| Typical Yield | 70-80% |

| Purity | >97% (by GC) |

Utility as a Key Intermediate: Synthesis of 2,6-Dichlorophenylacetic Acid

Ethyl 2-(2,6-dichlorophenyl)acetate is readily hydrolyzed to its corresponding carboxylic acid, a crucial building block for many pharmaceuticals.

Reaction Scheme:

References

The Versatile Starting Block: A Technical Guide to Ethyl 2-(2,6-dichlorophenyl)acetate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2,6-dichlorophenyl)acetate, a seemingly unassuming chemical compound, serves as a crucial starting material in the synthesis of a diverse array of pharmaceuticals. Its unique structural features, particularly the dichlorinated phenyl ring, make it a valuable precursor for creating complex molecules with significant biological activity. This technical guide delves into the core applications of Ethyl 2-(2,6-dichlorophenyl)acetate, providing in-depth experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to empower researchers in their drug discovery and development endeavors.

From Ester to Active Pharmaceutical Ingredient: Key Syntheses

Ethyl 2-(2,6-dichlorophenyl)acetate is a foundational component in the synthesis of several notable drugs, including the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac, the antihypertensive and ADHD medication Guanfacine, and the novel dopamine D1 receptor positive allosteric modulator, LY3154207. The following sections provide a detailed look at the synthetic routes to these important therapeutic agents.

Synthesis of Aceclofenac

Aceclofenac is a widely used NSAID for the management of pain and inflammation. Its synthesis often involves the hydrolysis of Ethyl 2-(2,6-dichlorophenyl)acetate to its corresponding carboxylic acid, 2-(2,6-dichlorophenyl)acetic acid, which is then further elaborated.

Experimental Protocol: Hydrolysis of Ethyl 2-(2,6-dichlorophenyl)acetate

A detailed experimental protocol for the synthesis of Aceclofenac from 2-[(2,6-dichlorophenyl)amino]phenylacetic acid (a derivative of the title compound) is outlined in various patents. One common method involves the reaction of 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid with an α-haloacetic acid ester, followed by deprotection. For instance, reacting 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid with tert-Butyl-bromoacetate in the presence of a base like triethylamine or diisopropylethylamine, followed by acid-catalyzed deprotection, yields Aceclofenac.

| Reactant/Reagent | Molar Equivalent | Solvent | Reaction Time | Temperature | Yield |

| 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid | 1.0 | Toluene or THF | 3-4 hours | 40-60°C | 64-91% |

| tert-Butyl-bromoacetate | 1.0-1.1 | - | - | - | - |

| Triethylamine or Diisopropylethylamine | 1.0 | - | - | - | - |

| Formic Acid (for deprotection) | - | - | 10-60 min | 20-80°C | - |

Table 1: Summary of quantitative data for a representative synthesis of Aceclofenac.

Experimental Workflow for Aceclofenac Synthesis

Technical Guide: Solubility Profile of Ethyl 2-(2,6-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Ethyl 2-(2,6-dichlorophenyl)acetate, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental solubility data for this specific ester in public literature, this document provides available data for a structurally related compound, Diclofenac ethyl ester, to offer directional insights. Furthermore, a comprehensive, generalized experimental protocol for determining solubility via the widely accepted shake-flask method is detailed, providing a practical framework for researchers to ascertain the solubility of Ethyl 2-(2,6-dichlorophenyl)acetate in various solvents.

Introduction

Ethyl 2-(2,6-dichlorophenyl)acetate is an ester derivative of diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID). The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that influences bioavailability, formulation development, and purification processes. A thorough understanding of a compound's solubility in different solvent systems is therefore paramount for effective drug development.

Solubility Data of a Structurally Related Compound: Diclofenac Ethyl Ester

Disclaimer: The following data pertains to Diclofenac ethyl ester (CAS No. 15307-77-4), a compound structurally similar to Ethyl 2-(2,6-dichlorophenyl)acetate. This information is provided for illustrative purposes and should not be considered as a direct substitute for experimental data on Ethyl 2-(2,6-dichlorophenyl)acetate.

| Solvent System | Solubility | Source |

| Dimethylformamide (DMF) | 10 mg/mL | [1][2] |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1][2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic equilibrium solubility of a compound, such as Ethyl 2-(2,6-dichlorophenyl)acetate, in various solvents. The shake-flask method is considered a gold standard for its reliability.[3][4]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.

3.2. Materials and Equipment

-

Ethyl 2-(2,6-dichlorophenyl)acetate (solid)

-

Solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.3. Procedure

-

Preparation: Add an excess amount of Ethyl 2-(2,6-dichlorophenyl)acetate to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.[3]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[5]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticles, filter the aliquot using a syringe filter into a clean vial.[2]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Ethyl 2-(2,6-dichlorophenyl)acetate in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

3.4. Method Validation

To ensure the accuracy and reliability of the solubility data, it is recommended to:

-

Perform the experiment in triplicate.

-

Confirm the solid phase at the end of the experiment (e.g., by microscopy or DSC) to ensure no phase transformation has occurred.

-

Approach equilibrium from both undersaturation (as described above) and supersaturation to confirm that true equilibrium has been reached.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Methodological & Application

Application Note: Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology involves a two-step process commencing with the hydrolysis of (2,6-dichlorophenyl)acetonitrile to yield 2,6-dichlorophenylacetic acid, followed by a Fischer esterification to produce the target ethyl ester. This document outlines the necessary reagents, equipment, and procedural steps, along with quantitative data and a visual workflow to ensure reproducibility.

Introduction

Ethyl 2-(2,6-dichlorophenyl)acetate is a valuable building block in medicinal chemistry and drug development. Its synthesis is a critical step in the preparation of several active pharmaceutical ingredients. The following protocol details a reliable and efficient method for its laboratory-scale preparation. The synthesis is divided into two main stages: the hydrolysis of the commercially available (2,6-dichlorophenyl)acetonitrile and the subsequent acid-catalyzed esterification of the resulting carboxylic acid with ethanol.

Data Presentation

The following table summarizes the quantitative data for the two key reactions in the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |

| 1 | Hydrolysis | (2,6-dichlorophenyl)acetonitrile | 2,6-dichlorophenylacetic acid | KOH, HCl | Ethanol, Water | 20 h | 80 °C | 83 | >95 (after extraction) |

| 2 | Esterification | 2,6-dichlorophenylacetic acid | Ethyl 2-(2,6-dichlorophenyl)acetate | Ethanol, H₂SO₄ (catalytic) | Ethanol | 4-6 h | Reflux (~78 °C) | ~70-80 (estimated) | >98 (after purification) |

Experimental Protocols

Part 1: Synthesis of 2,6-Dichlorophenylacetic Acid

This protocol is adapted from a known procedure for the hydrolysis of (2,6-dichlorophenyl)acetonitrile.[1]

Materials:

-

(2,6-dichlorophenyl)acetonitrile

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 18.6 g (100 mmol) of (2,6-dichlorophenyl)acetonitrile in a mixture of 40 mL of ethanol and 50 mL of water.

-

To this solution, add 30 g of potassium hydroxide.

-

Heat the mixture to 80 °C and maintain it at reflux with stirring for 20 hours.

-

After cooling to room temperature, quench the reaction by carefully adding concentrated HCl until the pH of the mixture reaches 3.

-

Transfer the acidified mixture to a separatory funnel and extract the product with chloroform (5 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2,6-dichlorophenylacetic acid. The expected yield is approximately 17 g (83%).[1]

Part 2: Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate (Fischer Esterification)

This protocol is a standard Fischer esterification procedure adapted for the specific substrate. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4] To drive the reaction towards the product, a large excess of ethanol is used as both a reagent and a solvent.

Materials:

-

2,6-dichlorophenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or silica gel for chromatography

Procedure:

-

Place 10.0 g (49 mmol) of 2,6-dichlorophenylacetic acid in a dry round-bottom flask.

-

Add 100 mL of absolute ethanol to the flask.

-

With gentle stirring, slowly add 1 mL of concentrated sulfuric acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in 100 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Ethyl 2-(2,6-dichlorophenyl)acetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield a pure product.

Experimental Workflow and Diagrams

The overall synthesis can be visualized as a two-step process: hydrolysis of the nitrile to the carboxylic acid, followed by esterification.

Caption: Synthetic pathway for Ethyl 2-(2,6-dichlorophenyl)acetate.

The logical relationship for the Fischer esterification process, including the work-up procedure, is detailed below.

Caption: Fischer esterification and work-up procedure.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,6-dichlorophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional methods for its synthesis often involve multi-step procedures that may lack efficiency or employ harsh reagents. Palladium-catalyzed cross-coupling reactions, particularly the α-arylation of esters, offer a more direct and versatile route to this and other α-aryl esters.[1][2] This methodology allows for the formation of a carbon-carbon bond between an aromatic ring and the α-carbon of an ester. The use of bulky, electron-rich phosphine ligands in conjunction with a palladium catalyst is crucial for achieving high yields and selectivity, especially when dealing with sterically hindered substrates such as 2,6-disubstituted aryl halides.[3] This document provides detailed protocols for the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate via a palladium-catalyzed α-arylation of an ethyl acetate enolate.

Reaction Principle

The core of this synthetic approach is the palladium-catalyzed α-arylation of an ester. The reaction proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by the reaction of the resulting arylpalladium(II) complex with an ester enolate, and concluding with reductive elimination to yield the α-aryl ester and regenerate the Pd(0) catalyst. The choice of a strong, non-nucleophilic base is critical for the deprotonation of the ester to form the reactive enolate. For substrates sensitive to strong bases, the use of zinc enolates can be a milder and more effective alternative.[3]

Experimental Protocols

This section details two primary protocols for the palladium-catalyzed synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate: one utilizing a lithium enolate and another employing a zinc enolate for enhanced functional group tolerance.

Protocol 1: α-Arylation using a Lithium Enolate

This protocol is adapted from general procedures for the palladium-catalyzed α-arylation of esters using bulky biarylphosphine ligands.[3]

Materials:

-

1-Bromo-2,6-dichlorobenzene

-

Ethyl acetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

-

Toluene (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere of argon or nitrogen, add palladium(II) acetate (2 mol%) and SPhos (4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent and Reagents: Add anhydrous toluene to the flask, followed by 1-bromo-2,6-dichlorobenzene (1.0 equivalent) and ethyl acetate (1.5 equivalents).

-

Enolate Formation: Cool the mixture to 0 °C in an ice bath. Slowly add a 1.0 M solution of LiHMDS in THF (1.2 equivalents) dropwise to the reaction mixture while stirring.

-

Reaction: After the addition of the base, allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(2,6-dichlorophenyl)acetate.

Protocol 2: α-Arylation using a Zinc Enolate

This protocol is based on the use of zinc enolates, which can offer improved yields and functional group tolerance.[3]

Materials:

-

All materials from Protocol 1

-

Zinc chloride (ZnCl₂) (anhydrous)

Procedure:

-

Enolate Generation: In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve ethyl acetate (1.5 equivalents) in anhydrous THF. Cool the solution to -78 °C and add LiHMDS solution (1.2 equivalents) dropwise. Stir for 30 minutes at this temperature to form the lithium enolate.

-

Transmetalation: To the lithium enolate solution, add a solution of anhydrous zinc chloride (1.2 equivalents) in THF at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour to form the zinc enolate.

-

Catalyst and Aryl Halide Addition: In a separate Schlenk flask, prepare the catalyst system as described in Protocol 1 (steps 1 and 2) with 1-bromo-2,6-dichlorobenzene (1.0 equivalent).

-

Coupling Reaction: Transfer the freshly prepared zinc enolate solution to the flask containing the catalyst and aryl halide via cannula.

-

Reaction: Heat the reaction mixture to 70 °C and monitor its progress.

-

Work-up, Extraction, and Purification: Follow steps 5-8 from Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed α-arylation of esters with sterically hindered aryl halides, which can be considered indicative for the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate.

| Parameter | Value/Condition | Reference |

| Aryl Halide | 1-Bromo-2,6-dichlorobenzene | [4] |

| Ester | Ethyl acetate | [3] |

| Palladium Precursor | Pd(OAc)₂ (2 mol%) | [3] |

| Ligand | SPhos (4 mol%) | [3] |

| Base | LiHMDS (1.2 equiv) | [3] |

| Solvent | Toluene | [3] |

| Temperature | 80 °C | [3] |

| Reaction Time | 12-24 hours | |

| Representative Yield | 60-75% | [4] |

Note: The yield is an estimate based on reactions with similarly sterically hindered 2,6-disubstituted aryl halides and may vary depending on the specific reaction conditions and scale.

Visualization of Experimental Workflow and Catalytic Cycle

Experimental Workflow

Caption: Experimental workflow for the palladium-catalyzed synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate.

Palladium-Catalyzed α-Arylation Catalytic Cycle

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of an ester enolate.

References

- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 2. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]

- 4. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of (2,6-Dichlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods of esterifying (2,6-dichlorophenyl)acetic acid, a key intermediate in the synthesis of various compounds of pharmaceutical interest. The following sections outline common esterification strategies, including Fischer esterification, DCC/DMAP mediated esterification, and phase transfer catalysis, providing detailed experimental procedures and comparative data.

Overview of Esterification Methods

Esterification is a fundamental reaction in organic synthesis. For a sterically hindered carboxylic acid like (2,6-dichlorophenyl)acetic acid, the choice of method can significantly impact reaction efficiency and yield. The primary methods discussed are:

-

Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is an equilibrium process, often requiring an excess of the alcohol or removal of water to drive the reaction to completion.[1][2][3][4]

-

DCC/DMAP Mediated Esterification (Steglich Esterification): This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It proceeds under mild, neutral conditions and is effective for sterically hindered substrates.[5]

-

Phase Transfer Catalysis: This technique is particularly useful when dealing with reactants in immiscible phases, such as an aqueous solution of the carboxylate salt and an organic solution of the alkylating agent. A phase transfer catalyst facilitates the transport of the carboxylate anion into the organic phase for reaction.[6][7]

Comparative Data of Esterification Methods

The following table summarizes typical reaction conditions and expected yields for the esterification of (2,6-dichlorophenyl)acetic acid based on analogous reactions.

| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Fischer-Speier Esterification | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux (65) | 4-12 | 85-95 |

| Fischer-Speier Esterification | Ethanol | p-TsOH (catalytic) | Toluene | Reflux (110) | 6-18 | 80-90 |

| DCC/DMAP Esterification | Isopropanol | DCC, DMAP | Dichloromethane | 0 to RT | 2-6 | 90-98 |

| Phase Transfer Catalysis | Benzyl Bromide | TBAB | Dichloromethane/Water | Room Temperature | 12-24 | 70-85 |

Experimental Protocols

Fischer-Speier Esterification: Synthesis of Methyl (2,6-dichlorophenyl)acetate

This protocol describes the synthesis of the methyl ester of (2,6-dichlorophenyl)acetic acid using an excess of methanol as both reactant and solvent, with sulfuric acid as the catalyst.[1][2][3]

Materials:

-

(2,6-dichlorophenyl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add (2,6-dichlorophenyl)acetic acid (10.0 g, 48.8 mmol).

-

Add 100 mL of anhydrous methanol to the flask.

-

While stirring, slowly add concentrated sulfuric acid (1 mL) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.

-

Maintain the reflux with stirring for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl (2,6-dichlorophenyl)acetate.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

DCC/DMAP Mediated Esterification: Synthesis of Isopropyl (2,6-dichlorophenyl)acetate

This protocol is suitable for alcohols that are more sensitive or when milder reaction conditions are required.[5]

Materials:

-

(2,6-dichlorophenyl)acetic acid

-

Isopropanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve (2,6-dichlorophenyl)acetic acid (10.0 g, 48.8 mmol) in 100 mL of anhydrous dichloromethane.

-

Add isopropanol (5.86 g, 97.6 mmol, 2.0 eq.) and 4-dimethylaminopyridine (0.60 g, 4.9 mmol, 0.1 eq.).

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (11.0 g, 53.7 mmol, 1.1 eq.) in 20 mL of DCM to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours (monitor by TLC).

-

Once the reaction is complete, filter off the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 N HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel.

Phase Transfer Catalyzed Esterification: Synthesis of Benzyl (2,6-dichlorophenyl)acetate

This method is useful for converting the sodium salt of the carboxylic acid to its ester using an alkyl halide.[6]

Materials:

-

Sodium (2,6-dichlorophenyl)acetate (prepared by neutralizing the acid with sodium hydroxide or sodium bicarbonate)

-

Benzyl bromide

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Prepare a solution of sodium (2,6-dichlorophenyl)acetate (11.0 g, 48.8 mmol) in 100 mL of water.

-

In a 500 mL round-bottom flask, combine the aqueous solution with 100 mL of dichloromethane.

-

To this biphasic mixture, add benzyl bromide (9.2 g, 53.7 mmol, 1.1 eq.) and tetrabutylammonium bromide (1.57 g, 4.9 mmol, 0.1 eq.).

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation to obtain the crude benzyl ester.

-

Purify the product by column chromatography on silica gel.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

(2,6-dichlorophenyl)acetic acid and its derivatives may be irritating. Avoid inhalation, ingestion, and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

Concentrated acids like sulfuric acid are highly corrosive. Add them slowly and carefully.

-

DCC is a potent skin sensitizer. Avoid all contact.

-

Benzyl bromide is a lachrymator. Handle with extreme care in a fume hood.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. KR100249134B1 - New process for preparing 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Applications of Ethyl 2-(2,6-dichlorophenyl)acetate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction